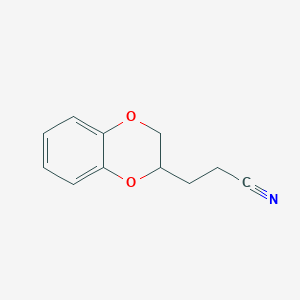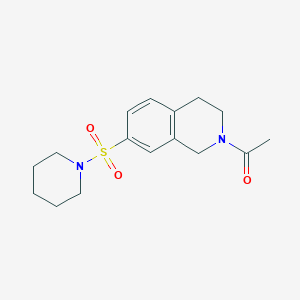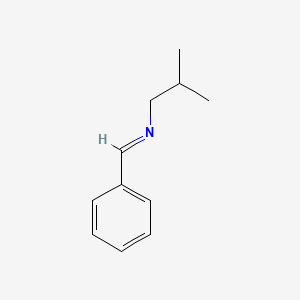
4-Fluoro-6-(trifluoromethyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindole derivative This compound is characterized by the presence of a fluorine atom at the 4th position and a trifluoromethyl group at the 6th position on the isoindole ring
Vorbereitungsmethoden
The synthesis of 4-Fluoro-6-(trifluoromethyl)isoindoline involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine and trifluoromethyl groups onto the isoindole ring. The synthetic route typically involves:
Starting Materials: Appropriate precursors such as fluorinated anilines or isoindoline derivatives.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-Fluoro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in functionalized isoindole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-6-(trifluoromethyl)isoindoline can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C9H7F4N |
|---|---|
Molekulargewicht |
205.15 g/mol |
IUPAC-Name |
4-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
InChI-Schlüssel |
RXJGATDXYHAITD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)

![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)




